3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C23H19FN6O3 and its molecular weight is 446.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research on related compounds has explored their synthesis and evaluated their potential biological activities, including antitumor and antimicrobial effects. For instance, studies on the synthesis of various heterocycles, such as triazines and triazepines, have shown that these compounds exhibit potential as anti-tumor agents against different cancer cell lines. The development of these compounds involves complex synthetic pathways that lead to novel structures with significant biological activities (Badrey & Gomha, 2012; Ashour et al., 2012).
Crystal Structures and Packing
The investigation of crystal structures and packing of triazine derivatives provides insight into their physical properties and potential applications in materials science. For example, the study of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine highlighted its structural characteristics and potential use in nonlinear optics (Boese et al., 2002).
Antimicrobial and Antitumor Activities
Several triazine derivatives have been synthesized and tested for their antimicrobial and antitumor activities. These compounds have shown varying degrees of effectiveness against different bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Solankee & Patel, 2004; Bhat et al., 2009).
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c1-27-20-19(21(32)28(2)23(27)33)29-12-17(14-8-10-16(24)11-9-14)26-30(22(29)25-20)13-18(31)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVNAYUMECLBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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